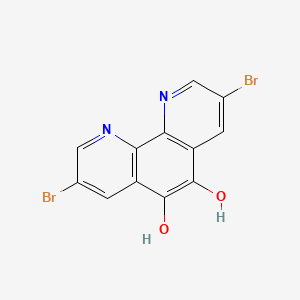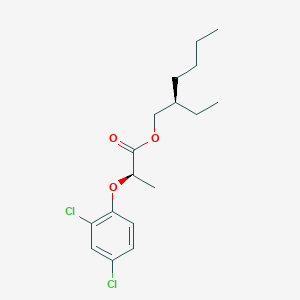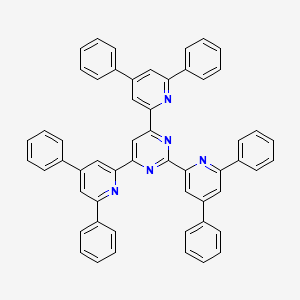
Diplumbyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diplumbyne is a compound belonging to the group of dimetallynes, which are characterized by a triple bond between two heavier group 14 elements. Specifically, this compound features a lead-lead triple bond, making it a unique and intriguing subject of study in the field of inorganic chemistry. The compound is represented by the general formula R-Pb≡Pb-R, where R denotes a substituent group.
Vorbereitungsmethoden
The synthesis of diplumbyne typically involves the reduction of a lead(II) halide precursor. One common method is the reduction of a lead(II) bromide compound (R-PbBr) using a reducing agent such as diisobutylaluminum hydride (DIBAL-H). This reaction proceeds under mild conditions and yields this compound with varying efficiencies depending on the substituent groups attached to the lead atoms .
Industrial production methods for this compound are not well-documented, as the compound is primarily of academic interest. the principles of its synthesis could potentially be scaled up for larger-scale production if needed.
Analyse Chemischer Reaktionen
Diplumbyne undergoes a variety of chemical reactions, including:
Oxidation: this compound can be oxidized to form lead(IV) compounds. Common oxidizing agents include molecular oxygen and halogens.
Reduction: The compound can be reduced further to form lead(0) species, although this is less common.
Substitution: this compound can participate in substitution reactions where the substituent groups ® are replaced by other functional groups. This often involves the use of organometallic reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with dinuclear metal carbonyls can yield complexes such as Mn(CO)5(PbR), Fe(CO)4(PbR)2, and Co4(CO)9(PbR)2 .
Wissenschaftliche Forschungsanwendungen
Diplumbyne has several applications in scientific research, including:
Chemistry: this compound is used as a model compound to study the bonding properties of heavy group 14 elements.
Material Science: This compound and its derivatives are being explored for their potential use in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism by which diplumbyne exerts its effects is primarily related to its ability to participate in redox reactions. The lead-lead triple bond can undergo oxidation and reduction, allowing the compound to act as a versatile reagent in various chemical transformations. The molecular targets and pathways involved in these reactions depend on the specific context in which this compound is used .
Vergleich Mit ähnlichen Verbindungen
Compared to these compounds, diplumbyne is unique due to the presence of the lead-lead triple bond, which imparts distinct electronic and structural properties . Similar compounds include:
Disilyne: Featuring a silicon-silicon triple bond.
Digermyne: Featuring a germanium-germanium triple bond.
Distannyne: Featuring a tin-tin triple bond.
These compounds share some reactivity patterns with this compound but differ in their specific chemical behavior due to the varying atomic sizes and electronic configurations of the group 14 elements involved.
Eigenschaften
CAS-Nummer |
357263-74-2 |
|---|---|
Molekularformel |
Pb2 |
Molekulargewicht |
4.1e+02 g/mol |
IUPAC-Name |
λ2-plumbanylidenelead |
InChI |
InChI=1S/2Pb |
InChI-Schlüssel |
AMCSGQMNQKBDRW-UHFFFAOYSA-N |
Kanonische SMILES |
[Pb]=[Pb] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide,N-butyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12590732.png)
![3-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyridine](/img/structure/B12590739.png)
![7-[2-(2,2-Dimethyl-1,3-dioxolan-4-YL)ethoxy]chromen-2-one](/img/structure/B12590746.png)



![1-[4-(Methanesulfonyl)but-3-en-1-yl]-5-sulfanylidenepyrrolidin-2-one](/img/structure/B12590767.png)
![4-Ethyl-3-hydroxy-6-[1-(2-nitroanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12590769.png)
![Ethyl 2-{[(4-bromophenyl)methoxy]methyl}prop-2-enoate](/img/structure/B12590780.png)

![4-Ethyl-3-hydroxy-6-[1-(3-methylanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12590786.png)


![N-[(3,4-Dichlorophenyl)methyl]-N'-quinolin-3-ylurea](/img/structure/B12590819.png)
